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1-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide

Catalog No.
S12189215
CAS No.
M.F
C10H14N6O
M. Wt
234.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)methyl]amin...

Product Name

1-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide

IUPAC Name

2-methyl-5-[(2-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide

Molecular Formula

C10H14N6O

Molecular Weight

234.26 g/mol

InChI

InChI=1S/C10H14N6O/c1-15-7(3-4-13-15)6-12-9-5-8(10(11)17)16(2)14-9/h3-5H,6H2,1-2H3,(H2,11,17)(H,12,14)

InChI Key

NRTJXCTUMSPQQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC2=NN(C(=C2)C(=O)N)C

1-Methyl-3-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique pyrazole structure. This compound features a carboxamide functional group, which is significant in medicinal chemistry for enhancing biological activity. The molecular formula is C10H13N5OC_{10}H_{13}N_5O, and it has a molecular weight of approximately 213.25 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential for diverse interactions in biological systems.

Typical of pyrazole derivatives, including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for the substitution of halides or other electrophiles.
  • Acylation reactions: The carboxamide group can undergo acylation, modifying its reactivity and solubility.
  • Hydrogen bonding: The structure allows for intramolecular and intermolecular hydrogen bonding, which can influence its stability and reactivity.

1-Methyl-3-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide has shown potential biological activities, particularly in:

  • Anticancer properties: Similar compounds have been studied for their ability to inhibit tubulin polymerization, potentially leading to cell cycle arrest in cancer cells .
  • Anti-inflammatory effects: Pyrazole derivatives are often explored for their anti-inflammatory activities, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antioxidant activity: Some derivatives exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

The synthesis of 1-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide typically involves:

  • Formation of the pyrazole ring: This can be achieved through condensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Amine functionalization: The introduction of the amino group is often accomplished via reductive amination or direct amine substitution.
  • Carboxamide formation: The carboxamide group can be introduced through acylation reactions with appropriate acyl chlorides or anhydrides.

These steps may vary based on the specific reagents and conditions employed.

This compound has several potential applications, particularly in the pharmaceutical industry:

  • Drug development: Its unique structure makes it a candidate for developing new drugs targeting cancer and inflammatory diseases.
  • Research: It serves as a valuable tool in studying pyrazole chemistry and its biological implications.
  • Agricultural chemicals: Given its biological activity, it may also find applications as a pesticide or herbicide.

Interaction studies involving 1-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide often focus on:

  • Binding affinity to biological targets: Investigating how well this compound binds to enzymes or receptors related to cancer or inflammation.
  • Mechanism of action: Understanding how this compound exerts its effects at the molecular level, including potential pathways involved in its anticancer activity.

Such studies are crucial for determining the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 1-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide. Here are some notable examples:

Compound NameStructureUnique Features
3-Methyl-1-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-2-olStructureContains an alcohol group which may enhance solubility.
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)anilineStructureExhibits multiple pyrazole units increasing potential interactions.
2-{[(1-Ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropane-1,3-diolStructureEthyl substitution may alter lipophilicity compared to the methyl variant.

Uniqueness

The uniqueness of 1-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups that enhance its biological activity while maintaining structural integrity. Its ability to interact with various biological targets makes it a promising candidate for further research and development in medicinal chemistry.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

234.12290909 g/mol

Monoisotopic Mass

234.12290909 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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